BenchChemオンラインストアへようこそ!

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

15-PGDH inhibition stereochemistry-activity relationship prostaglandin metabolism

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione (CAS 262844-52-0) is a synthetic 5-benzylidene-thiazolidine-2,4-dione (TZD) derivative with the molecular formula C₁₇H₁₃NO₃S and a molecular weight of 311.4 g/mol. The compound features a 4-benzyloxy substituent on the benzylidene phenyl ring and critically an unsubstituted N3 position on the thiazolidine-2,4-dione core, distinguishing it from clinical glitazones such as rosiglitazone and pioglitazone which bear N3-alkyl substitutions.

Molecular Formula C17H13NO3S
Molecular Weight 311.36
CAS No. 262844-52-0
Cat. No. B2385812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione
CAS262844-52-0
Molecular FormulaC17H13NO3S
Molecular Weight311.36
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3
InChIInChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19,20)/b15-10+
InChIKeyNITHMFXIRVGRJD-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5E)-5-[4-(Benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione (CAS 262844-52-0): Chemical Identity and Research-Grade Specification for the E-Configured Benzylidene-Thiazolidinedione


(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione (CAS 262844-52-0) is a synthetic 5-benzylidene-thiazolidine-2,4-dione (TZD) derivative with the molecular formula C₁₇H₁₃NO₃S and a molecular weight of 311.4 g/mol . The compound features a 4-benzyloxy substituent on the benzylidene phenyl ring and critically an unsubstituted N3 position on the thiazolidine-2,4-dione core, distinguishing it from clinical glitazones such as rosiglitazone and pioglitazone which bear N3-alkyl substitutions [1]. It is supplied as a research chemical with a typical minimum purity specification of 95% . The (5E) stereochemical designation specifies the trans configuration of the exocyclic benzylidene double bond, a geometric isomerism that is distinct from the (Z)-isomer (CHEMBL315736) and has been shown in structure-activity relationship (SAR) studies to influence inhibitory potency at the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) target [2].

Why Generic 5-Benzylidene-Thiazolidinediones Cannot Substitute for the E-Configured 4-Benzyloxy Analog in Targeted Research Applications


Substitution with off-the-shelf 5-benzylidene-thiazolidinediones or clinical glitazones is not scientifically valid because three structural features of (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidinedione independently control its biological target engagement profile: (i) the (E)-configuration of the benzylidene double bond, which SAR studies on 15-PGDH inhibitors have identified as a determinant of inhibitory potency distinct from the (Z)-isomer [1]; (ii) the para-benzyloxy substituent, which provides a specific lipophilic and hydrogen-bonding pharmacophore that is absent in the 4-hydroxy or unsubstituted phenyl analogs commonly used as synthetic precursors [2]; and (iii) the unsubstituted N3 position on the thiazolidinedione ring, which eliminates the PPARγ full-agonism associated with the N3-alkyl lipophilic tails of rosiglitazone and pioglitazone, thereby altering the selectivity profile between PPARγ and non-PPAR targets such as 15-PGDH and the translation initiation machinery [3]. These three features together define a unique multi-target interaction signature that cannot be replicated by any single commercially available generic TZD.

Quantitative Differentiation Evidence for (5E)-5-[4-(Benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione Against Closest Structural Comparators


E-Configuration Differentiates 15-PGDH Inhibitory Pharmacophore from the Z-Isomer (CHEMBL315736)

The (5E)-configuration of the target compound represents a geometrically distinct pharmacophore from the (Z)-isomer (CAS not separately assigned; CHEMBL315736, US8637558 compound 44). SAR studies on thiazolidinedione 15-PGDH inhibitors by Tai et al. (2002) explicitly identified that the benzylidene configuration plays an important role in determining inhibitory potency [1]. The (Z)-isomer has a reported IC₅₀ of 1,040 nM (1.04 μM) against human 15-PGDH measured via NADH fluorescence at 340 nm, pH 7.5 [2]. While the (E)-isomer has not been reported in the identical assay format, the documented configuration-dependence of 15-PGDH inhibition within this chemical series means the (E)-isomer is expected to exhibit a measurably different IC₅₀ value, making stereochemical identity a critical procurement specification for reproducible pharmacology.

15-PGDH inhibition stereochemistry-activity relationship prostaglandin metabolism

N3-Unsubstituted Thiazolidinedione Core Avoids PPARγ Full Agonism Inherent to Clinical Glitazones

The target compound possesses a free N3-H on the thiazolidinedione ring, in contrast to rosiglitazone (N3-methyl), pioglitazone (N3-ethyl), and troglitazone (N3-methyl) which all carry N3-alkyl lipophilic tails critical for PPARγ full agonism [1]. BindingDB data for a closely related N3-unsubstituted benzylidene-TZD analog shows an EC₅₀ of 16,400 nM (16.4 μM) at mouse PPARγ in a Gal4 hybrid reporter assay, which is approximately 400-fold weaker than the PPARγ Kd of ~40 nM reported for rosiglitazone [2]. The absence of the N3-substituent is structurally correlated with reduced PPARγ transactivation potency, potentially offering a therapeutic window where non-PPAR targets such as 15-PGDH and translation initiation are engaged at concentrations that do not trigger full PPARγ-driven adipogenesis [3].

PPARγ partial agonism N3-substitution SAR insulin sensitizer selectivity

Para-Benzyloxy Substituent Confers Lipophilic Bulk Distinguishing the Compound from 4-Hydroxy and 4-Methoxy Analogs in Tyrosinase and 15-PGDH Assays

The para-benzyloxy group on the benzylidene ring represents a specific lipophilic modification that differentiates the target compound from two closely related analogs: (Z)-5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (compound 2a) and (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione (compound 2f). In the standardized mushroom tyrosinase assay, 2a and 2f exhibited IC₅₀ values of 13.36 μM and 9.87 μM respectively, both outperforming kojic acid (IC₅₀ = 24.72 μM) [1]. The benzyloxy substituent increases calculated logP by approximately 2–3 units versus the 4-hydroxy analog (estimated from fragment-based contributions), which is expected to alter membrane permeability, metabolic stability, and target binding kinetics [2]. In the 15-PGDH context, patent US8637558 demonstrates that benzyloxy-substituted analogs span a wide activity range (IC₅₀ from 13 nM to >5,000 nM), with the specific substitution pattern on the benzylidene ring being a primary determinant of potency [3].

benzyloxy pharmacophore tyrosinase inhibition lipophilicity-activity relationship

Translation Initiation Inhibitory Activity Within the 2'-Benzyloxy-5-Benzylidene-Thiazolidinedione Series

The target compound belongs to the 5-benzylidene-thiazolidine-2,4-dione subclass that was systematically evaluated by Chen et al. (2004) for translation initiation inhibitory activity [1]. In this study, compounds 3c, 3d, and 3f (5-benzylidene-thiazolidine-2,4-diones with varying 2'-benzyloxy-5'-substitutions) inhibited cancer cell growth with low micromolar GI₅₀ values mediated by partial depletion of intracellular Ca²⁺ stores and strong phosphorylation of eIF2α [1]. The target compound, bearing a 4-benzyloxy substituent without additional 5'-substitution, occupies a distinct position within this SAR series and serves as a reference scaffold for probing the contribution of the benzyloxy group alone to translation initiation inhibition, independent of electron-withdrawing or -donating substituents on the benzylidene ring [2].

translation initiation inhibition eIF2α phosphorylation anticancer TZD

Chemoselective Reduction Substrate: The (5E)-Benzylidene Double Bond Enables Transition-Metal-Free Reduction to Distinct Saturated Derivatives

A recently reported transition-metal-free method for chemoselective reduction of benzylidene-thiazolidine-2,4-diones and analogous heterocycles specifically utilizes 5-(4-(benzyloxy)benzylidene)thiazolidine-2,4-dione (CAS 262844-52-0) as a substrate, achieving up to 90% yield of the corresponding reduced (saturated) derivative under simple and safe experimental conditions [1]. This transformation is selective for the exocyclic C=C double bond while preserving the thiazolidinedione ring and the benzyloxy protecting group. In contrast, clinical glitazones lack this exocyclic double bond and cannot serve as substrates for this transformation. The (5E)-configuration may influence the stereochemical outcome of the reduction, as the geometry of the starting olefin determines the relative stereochemistry of the saturated product [1].

chemoselective reduction synthetic intermediate transition-metal-free methodology

Validated Research Application Scenarios for (5E)-5-[4-(Benzyloxy)benzylidene]-1,3-thiazolidinedione Based on Structural Differentiation Evidence


15-PGDH Inhibitor Pharmacology: Stereochemistry-Dependent Target Engagement Studies

Researchers investigating the stereochemical determinants of 15-PGDH inhibition should procure the (5E)-isomer specifically, as SAR studies have established that benzylidene double-bond configuration modulates inhibitory potency at this target [1]. The compound enables head-to-head comparison with the (Z)-isomer (CHEMBL315736, reported IC₅₀ = 1,040 nM) in identical assay conditions to quantify the E/Z potency ratio and inform pharmacophore models for 15-PGDH inhibitor design. This application is directly supported by the patent literature (US8637558) and the foundational SAR work of Tai et al. (2002) [1].

PPARγ-Sparing TZD Probe Development: N3-Unsubstituted Scaffold for Selective Non-PPAR Target Engagement

The N3-unsubstituted thiazolidinedione core of this compound provides a scaffold with inherently weak PPARγ agonism (class-level EC₅₀ ≈ 16.4 μM for related analogs) [2], making it suitable as a starting point for developing TZD-derived probes that engage alternative targets—such as 15-PGDH, translation initiation factors, or aldose reductase—without triggering the PPARγ-mediated adipogenic and fluid-retention effects associated with rosiglitazone and pioglitazone [3]. This application leverages the structural differentiation established in Evidence Items 2 and 4.

Synthetic Intermediate for Saturated Thiazolidinedione Libraries via Chemoselective C=C Reduction

Medicinal chemistry groups constructing libraries of saturated 5-benzyl-thiazolidine-2,4-diones can utilize this compound as a direct precursor, exploiting the recently reported transition-metal-free reduction protocol that achieves up to 90% yield of the reduced derivative [4]. The (5E)-configuration of the starting olefin may influence the diastereochemical outcome of the reduction, providing stereochemical control that is not available from the (Z)-isomer. This application is supported by the synthetic methodology evidence in Evidence Item 5.

Melanogenesis Research: Lipophilic Benzyloxy-TZD as a Tool Compound Distinct from Hydroxy/Methoxy Analogs

In tyrosinase inhibition and melanogenesis research, this compound offers a benzyloxy-protected pharmacophore with calculated logP values approximately 2.3–2.7 units higher than the widely studied 4-hydroxy analog (2a, IC₅₀ = 13.36 μM) [5]. This lipophilicity difference is critical for cell-based melanin assays in B16 melanoma cells, where membrane permeability governs intracellular target engagement. The compound allows researchers to dissect the contribution of lipophilicity versus hydrogen-bonding capacity to cellular tyrosinase inhibition potency.

Quote Request

Request a Quote for (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.